![molecular formula C18H13N3O3S B3361379 Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- CAS No. 91918-66-0](/img/structure/B3361379.png)
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-
Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Additionally, this compound has been shown to possess potent antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to exhibit potent antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Moreover, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is its high potency and selectivity towards specific biological targets. This makes it an ideal candidate for drug discovery and development. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
The potential applications of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- in scientific research are vast and varied. Some of the future directions for research in this field include the development of novel drug formulations that improve the bioavailability and pharmacokinetics of this compound, the exploration of its potential applications in the treatment of neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level.
In conclusion, Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- is a compound with significant potential in scientific research due to its unique chemical structure and diverse biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is warranted to fully explore the potential of this compound in various fields of scientific research.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-21-18(19-14)25-17(20-21)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIXCUQJKAWLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238772 | |
Record name | Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91918-66-0 | |
Record name | Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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